molecular formula C16H15N5O4 B2548284 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)propanamide CAS No. 1226432-53-6

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)propanamide

Cat. No.: B2548284
CAS No.: 1226432-53-6
M. Wt: 341.327
InChI Key: PYTQZRDHVKUBGG-UHFFFAOYSA-N
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Description

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)propanamide is a complex organic compound. It contains a unique blend of functional groups that make it interesting to chemists and researchers. Its structure is marked by the presence of a dihydropyrimidinone ring, an oxadiazole moiety, and a phenyl ring, all linked by a propanamide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)propanamide typically involves the following steps:

  • Formation of the dihydropyrimidinone ring: : This is often achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

  • Oxadiazole synthesis: : The oxadiazole ring is formed through cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.

  • Linking the structures: : The final steps involve connecting these rings through a propanamide linker, often using amide coupling reagents such as EDCI or DCC under appropriate conditions.

Industrial Production Methods

On an industrial scale, the production would require optimization of these steps to ensure high yield and purity, utilizing continuous flow reactors to maintain consistent conditions and reduce production time.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation and Reduction: : The compound’s dihydropyrimidinone ring can undergo oxidation to form pyrimidinone derivatives.

  • Substitution Reactions: : The aromatic rings in the compound are susceptible to electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: : Halogens, alkylating agents.

Major Products Formed

The major products depend on the specific reaction conditions but include oxidized pyrimidinones, substituted aromatic rings, and various derivatives of the oxadiazole ring.

Scientific Research Applications

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)propanamide finds applications in:

  • Chemistry: : As a building block in organic synthesis and material science.

  • Biology: : Investigated for potential antimicrobial and antiviral activities.

  • Medicine: : Explored for its potential as a pharmacophore in drug design.

  • Industry: : Used in the development of novel polymers and advanced materials.

Mechanism of Action

The compound's biological activity often hinges on its ability to interact with nucleic acids and proteins. Its dihydropyrimidinone ring can intercalate into DNA, disrupting replication and transcription processes. The oxadiazole and phenyl rings enhance binding affinity and selectivity towards various biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxyphenyl)-2,4-dihydropyrimidin-1(2H)-yl-propanamide.

  • N-(4-(2,4-dihydroxyphenyl)phenyl)-3-(1,2,4-oxadiazol-5-yl)propanamide.

This compound’s distinct structure and properties make it a valuable subject of ongoing research and development.

Properties

IUPAC Name

3-(2,4-dioxopyrimidin-1-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4/c1-10-17-15(25-20-10)11-2-4-12(5-3-11)18-13(22)6-8-21-9-7-14(23)19-16(21)24/h2-5,7,9H,6,8H2,1H3,(H,18,22)(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTQZRDHVKUBGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CCN3C=CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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